5'-Guanylic acid-d12 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5’-Guanylic acid-d12 (dilithium) involves the incorporation of deuterium, a stable isotope of hydrogen, into the 5’-Guanylic acid molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated systems to ensure high yield and purity .
Chemical Reactions Analysis
5’-Guanylic acid-d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
5’-Guanylic acid-d12 (dilithium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotope labeling.
Biology: Involved in studying metabolic pathways and enzyme activities.
Medicine: Used in research related to metabolic disorders and potential therapeutic interventions.
Industry: Employed in the development of new pharmaceuticals and biotechnological applications
Mechanism of Action
The mechanism of action of 5’-Guanylic acid-d12 (dilithium) involves its role as a nucleotide in various metabolic pathways. It acts as a substrate for enzymes involved in nucleotide metabolism and can influence the pharmacokinetic and metabolic profiles of drugs due to its deuterium labeling. The molecular targets and pathways involved include the AICA-ribosiduria pathway, adenosine deaminase deficiency pathway, and adenine phosphoribosyltransferase deficiency pathway .
Comparison with Similar Compounds
5’-Guanylic acid-d12 (dilithium) can be compared with other similar compounds, such as:
5’-Guanylic acid-13C10 (dilithium): Labeled with carbon-13 isotope.
5’-Guanylic acid-15N5 (dilithium): Labeled with nitrogen-15 isotope.
5’-Guanylic acid-15N5,d12 (dilithium): Labeled with both nitrogen-15 and deuterium isotopes. The uniqueness of 5’-Guanylic acid-d12 (dilithium) lies in its specific deuterium labeling, which can significantly affect the pharmacokinetic and metabolic profiles of drugs
Properties
Molecular Formula |
C10H12Li2N5O8P |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD3 |
InChI Key |
JVGSFRVOZWNNMD-WOELCBLCSA-L |
Isomeric SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.